

An In-depth Technical Guide to the Synthesis and Characterization of Sulfaguanidine-d4

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Compound of Interest

Compound Name: Sulfaguanidine-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Sulfaguanidine-d4**, a deuterated analog of the sulfonamide antibiotic, Sulfaguanidine. This isotopically labeled compound serves as an invaluable internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, due to its chemical similarity to the parent drug and distinct mass difference.^{[1][2]} This document outlines a plausible synthetic route, detailed analytical characterization methodologies, and presents key data in a structured format for ease of reference.

Synthesis of Sulfaguanidine-d4

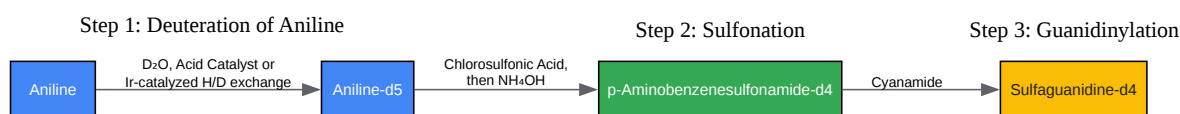
The synthesis of **Sulfaguanidine-d4** (C₇H₆D₄N₄O₂S) involves the introduction of four deuterium atoms onto the phenyl ring of the sulfaguanidine molecule.^[3] While specific literature detailing the exact synthesis of **Sulfaguanidine-d4** is not readily available, a feasible synthetic pathway can be proposed based on established methods for the deuteration of anilines and their derivatives.^{[4][5][6][7]} The most probable approach involves the deuteration of a suitable aniline precursor followed by reaction with cyanamide to form the guanidine moiety.

A potential synthetic route starts with the deuteration of aniline to produce aniline-d₅. This can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O) at elevated temperatures or through more modern transition metal-catalyzed C-H activation/deuteration protocols.^{[5][8]} A particularly efficient method involves the

diazotization of the aniline in the presence of a deuterium source like deuterated chloroform (CDCl_3).^[4]

Following the synthesis of the deuterated aniline precursor, the subsequent steps would likely mirror the established synthesis of unlabeled sulfaguanidine. This typically involves the reaction of the deuterated p-aminobenzenesulfonamide with a guanidinylation agent.

Proposed Synthetic Pathway:



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Caption: Proposed synthetic pathway for **Sulfaguanidine-d4**.

Experimental Protocol: Synthesis of Sulfaguanidine-d4 (Hypothetical)

Materials:

- Aniline-d5 (or Aniline and a suitable deuteration agent)
- Chlorosulfonic acid
- Ammonium hydroxide
- Cyanamide
- Hydrochloric acid
- Sodium hydroxide

- Activated carbon
- Ethanol

Procedure:

- Synthesis of p-Aminobenzenesulfonamide-d4:
 - Aniline-d5 is slowly added to an excess of chlorosulfonic acid at a low temperature (0-5 °C).
 - The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate (p-acetylaminobenzenesulfonyl chloride-d4) is collected by filtration.
 - The intermediate is hydrolyzed by heating with dilute hydrochloric acid, followed by neutralization with sodium hydroxide to yield p-aminobenzenesulfonamide-d4.
- Synthesis of **Sulfaguanidine-d4**:
 - p-Aminobenzenesulfonamide-d4 is dissolved in water containing hydrochloric acid.
 - An aqueous solution of cyanamide is added, and the mixture is heated under reflux.
 - The reaction is monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the solution is cooled, and the pH is adjusted with sodium hydroxide to precipitate the crude **Sulfaguanidine-d4**.
 - The crude product is recrystallized from hot water with the aid of activated carbon to afford pure **Sulfaguanidine-d4**.

Characterization of Sulfaguanidine-d4

The comprehensive characterization of **Sulfaguanidine-d4** is crucial to confirm its identity, purity, and isotopic enrichment.[9] The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Sulfaguanidine-d4** and to determine the degree of deuterium incorporation.

Experimental Protocol: LC-MS/MS Analysis

- **Chromatographic System:** A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- **Column:** A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m).[\[10\]](#)
- **Mobile Phase:** A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[\[10\]](#)
- **Ionization Mode:** Positive electrospray ionization (ESI+).
- **MS/MS Detection:** Multiple Reaction Monitoring (MRM) mode.

Expected Results:

The molecular weight of unlabeled Sulfaguanidine is 214.24 g/mol [\[11\]](#) With the incorporation of four deuterium atoms, the expected molecular weight of **Sulfaguanidine-d4** is approximately 218.27 g/mol [\[3\]](#) The mass spectrum should show a prominent molecular ion peak ($[M+H]^+$) at m/z 219. The fragmentation pattern in MS/MS would be similar to that of the unlabeled compound, but with a +4 Da shift for fragments containing the deuterated phenyl ring.

Compound	Molecular Formula	Monoisotopic Mass (Da)	Expected $[M+H]^+$ (m/z)	Key Fragment Ions (Predicted)
Sulfaguanidine	$C_7H_{10}N_4O_2S$	214.0524	215.0603	156.0115, 108.0450, 92.0502
Sulfaguanidine-d4	$C_7H_6D_4N_4O_2S$	218.0775	219.0854	160.0366, 112.0691, 96.0743

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium labels and for assessing the isotopic purity.

Experimental Protocol: ^1H and ^{13}C NMR

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated methanol (CD_3OD).
- Internal Standard: Tetramethylsilane (TMS).

Expected Results:

- ^1H NMR: The proton NMR spectrum of **Sulfaguanidine-d4** is expected to show the absence or significant reduction in the intensity of the signals corresponding to the aromatic protons of the phenyl ring compared to the unlabeled standard. The signals for the amine and guanidine protons should remain.
- ^{13}C NMR: The carbon NMR spectrum will show the signals for the carbon atoms attached to deuterium as triplets (due to C-D coupling) with significantly reduced intensity.

Assignment (Unlabeled Sulfaguanidine)	¹ H Chemical Shift (ppm, predicted in DMSO-d ₆)	¹³ C Chemical Shift (ppm, predicted in DMSO-d ₆)	Expected Observation in Sulfaguanidine-d ₄
Aromatic C-H	6.6 - 7.5	113 - 152	Signals absent or greatly diminished in ¹ H NMR. Triplet signals with low intensity in ¹³ C NMR.
-NH ₂	~5.8	-	Signal present.
Guanidino -NH	~7.0	-	Signal present.
C-S	-	~128	Signal present.
C-N	-	~152	Signal present.
Guanidino C	-	~158	Signal present.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of **Sulfaguanidine-d₄**.

Experimental Protocol: Purity Analysis by HPLC

- System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).[\[12\]](#)
- Mobile Phase: A gradient of phosphate buffer and acetonitrile.[\[13\]](#)
- Detection: UV detection at 260 nm.[\[12\]](#)[\[13\]](#)
- Flow Rate: 1.0 mL/min.

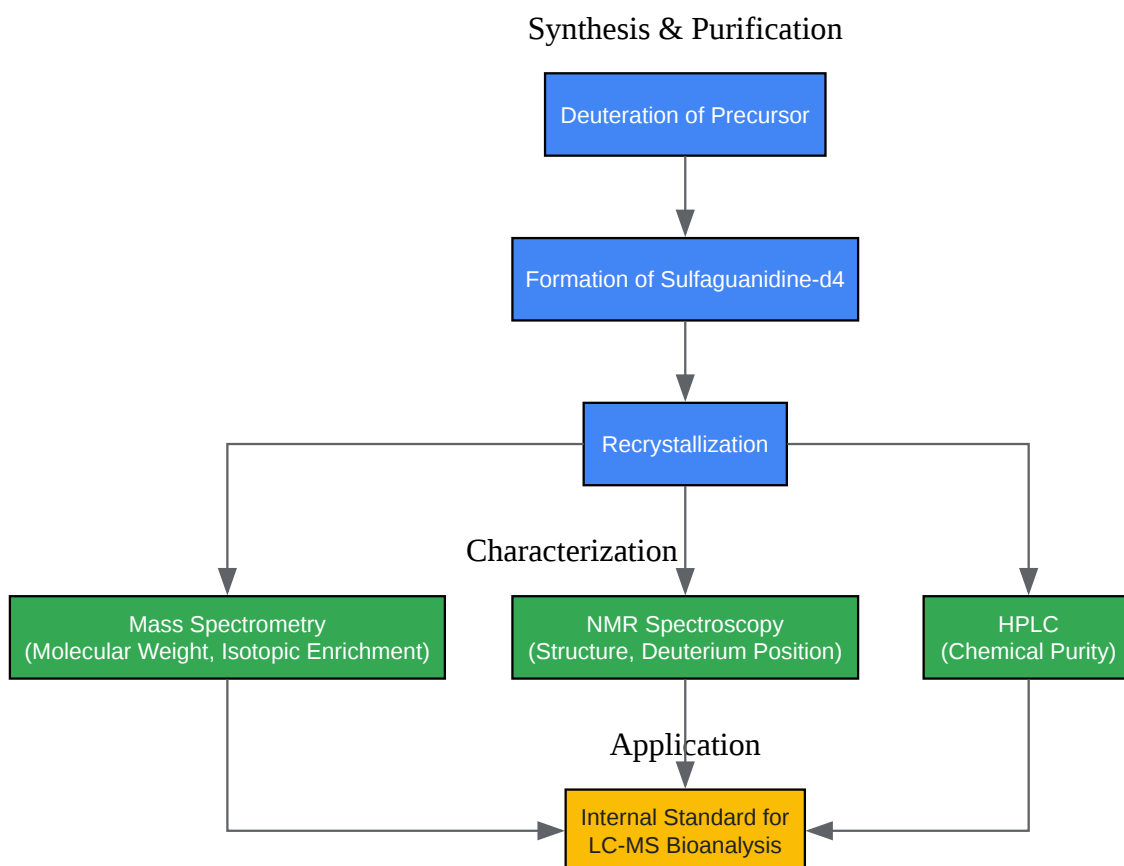
Expected Results:

Sulfaguanidine-d₄ is expected to have a retention time very similar to that of unlabeled Sulfaguanidine under the same chromatographic conditions. The purity is determined by the

peak area percentage of the main peak. A high purity (e.g., >98%) is required for its use as an analytical standard.

Workflow and Logical Relationships

The synthesis and characterization of **Sulfaguanidine-d4** follow a logical workflow, from the initial synthesis and purification to the comprehensive analytical confirmation of its structure and purity.



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Caption: Workflow for the synthesis and characterization of **Sulfaguanidine-d4**.

In conclusion, the synthesis and rigorous characterization of **Sulfaguanidine-d4** are essential for its reliable use as an internal standard in regulated bioanalytical environments. The methodologies and data presented in this guide provide a framework for the production and quality control of this important analytical reagent.

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